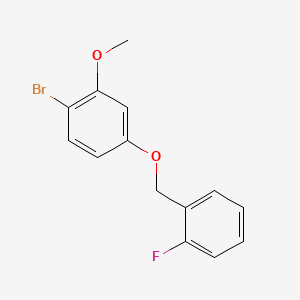![molecular formula C13H18N2O6 B14764611 1-(cyclopropylmethyl)-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14764611.png)
1-(cyclopropylmethyl)-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(cyclopropylmethyl)-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a complex organic compound with a unique structure that includes a cyclopropylmethyl group and a pyrimidine-2,4-dione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclopropylmethyl)-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves multiple steps, including the formation of the pyrimidine core and the introduction of the cyclopropylmethyl group. Common synthetic routes may include:
Cyclization reactions: to form the pyrimidine ring.
Glycosylation reactions: to attach the oxolan-2-yl group.
Alkylation reactions: to introduce the cyclopropylmethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include:
High-pressure reactors: to facilitate cyclization.
Automated synthesis equipment: for precise control of reaction parameters.
Purification techniques: such as chromatography to isolate the desired product.
化学反应分析
Types of Reactions
1-(cyclopropylmethyl)-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups.
Substitution: Nucleophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as halides or amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: Can produce alcohols or amines.
Substitution: Can yield a variety of substituted pyrimidine derivatives.
科学研究应用
1-(cyclopropylmethyl)-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(cyclopropylmethyl)-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets. These may include:
Enzymes: The compound can inhibit or activate enzymes, affecting biochemical pathways.
Receptors: It may bind to cellular receptors, modulating signal transduction.
DNA/RNA: The compound can interact with nucleic acids, influencing gene expression and replication.
相似化合物的比较
Similar Compounds
1-(cyclopropylmethyl)-5-(hydroxymethyl)pyrimidine-2,4-dione: Lacks the oxolan-2-yl group.
1-(cyclopropylmethyl)-5-[(2S,3R,4S,5R)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione: Lacks the hydroxymethyl group.
Uniqueness
1-(cyclopropylmethyl)-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C13H18N2O6 |
|---|---|
分子量 |
298.29 g/mol |
IUPAC 名称 |
1-(cyclopropylmethyl)-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H18N2O6/c16-5-8-9(17)10(18)11(21-8)7-4-15(3-6-1-2-6)13(20)14-12(7)19/h4,6,8-11,16-18H,1-3,5H2,(H,14,19,20)/t8-,9-,10-,11+/m1/s1 |
InChI 键 |
GMXIJIMESYOESF-DBIOUOCHSA-N |
手性 SMILES |
C1CC1CN2C=C(C(=O)NC2=O)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
规范 SMILES |
C1CC1CN2C=C(C(=O)NC2=O)C3C(C(C(O3)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[(9R)-cinchonan-9-ylamino]-3-cyclobutene-1,2-dione](/img/structure/B14764540.png)
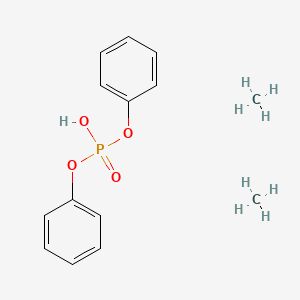
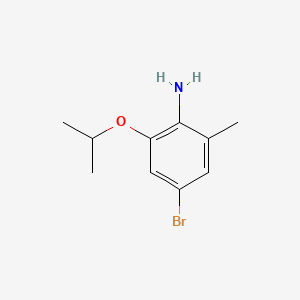

![1,1,1,3,3,3-hexafluoro-2-(4-(4-fluoro-2-(trifluoromethyl)phenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl)propan-2-ol](/img/structure/B14764563.png)
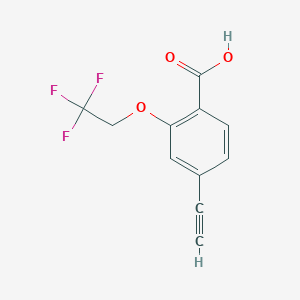
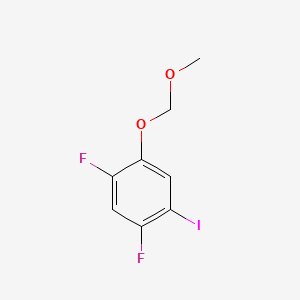

![5'-Bromo-2'-fluoro-3'-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14764595.png)


